

Introduction: The Strategic Importance of Indoleboronic Acids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Phenylsulfonyl)-2-indoleboronic acid

Cat. No.: B1351035

[Get Quote](#)

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse biological activities.[1][2][3] The ability to precisely functionalize this privileged structure is paramount in the development of novel therapeutics. **1-(Phenylsulfonyl)-2-indoleboronic acid** has emerged as a key building block for this purpose. Its strategic design incorporates two critical features: a robust phenylsulfonyl protecting group on the indole nitrogen and a versatile boronic acid moiety at the C-2 position.

This combination makes it an exceptionally valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates the creation of complex carbon-carbon bonds.[3][4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the molecule's properties, a detailed examination of its synthesis with mechanistic insights, and a discussion of its application in constructing molecular libraries for targeted therapies.

Physicochemical and Structural Properties

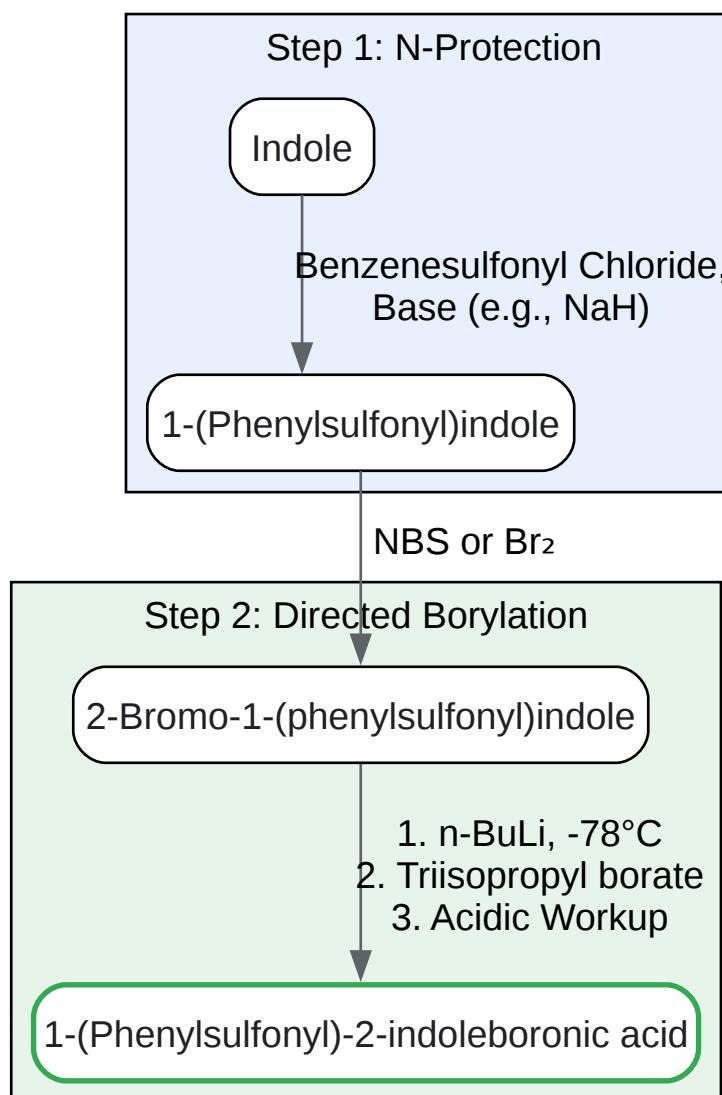
The precise characterization of a reagent is the foundation of reproducible and successful synthetic chemistry. **1-(Phenylsulfonyl)-2-indoleboronic acid** is a stable, solid compound under standard laboratory conditions. Its key quantitative properties are summarized below.

| Property | Value | Source(s) |
|-------------------|--|---|
| Molecular Weight | 301.13 g/mol | [5] |
| Molecular Formula | C ₁₄ H ₁₂ BNO ₄ S | [5] |
| CAS Number | 342404-46-0 | [5] [6] |
| Physical Form | Solid | [5] |
| Melting Point | 125-130 °C | [5] [6] [7] |
| Density | 1.34 g/cm ³ | [6] |
| SMILES String | OB(O)c1cc2ccccc2n1S(=O) (=O)c3cccc3 | [5] |
| InChI Key | HXWLCYMHOUULBJZ- UHFFFAOYSA-N | [5] [6] |

Synthesis Protocol: A Mechanistic Approach

The synthesis of **1-(Phenylsulfonyl)-2-indoleboronic acid** requires a multi-step approach that leverages foundational principles of organic chemistry. The described protocol is a representative and robust method, emphasizing the rationale behind each transformation to ensure experimental success and self-validation. The overall workflow involves the protection of the indole nitrogen followed by directed borylation.

Diagram: Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the target molecule.

Step 1: N-Sulfonylation of Indole

Expertise & Causality: The indole N-H proton is acidic and nucleophilic, making it susceptible to unwanted side reactions in subsequent steps. Protection with a phenylsulfonyl group is a critical first step. This group is exceptionally stable to a wide range of reaction conditions, including the strongly basic and nucleophilic reagents used in borylation. Furthermore, it acts as an electron-withdrawing group, which can influence the regioselectivity of subsequent functionalization.

Methodology:

- To a stirred solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
- Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases, indicating the formation of the sodium salt of indole.
- Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
- Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-(Phenylsulfonyl)indole. Purification can be achieved via column chromatography on silica gel.

Step 2: Halogen-Lithium Exchange and Borylation

Expertise & Causality: Direct C-H borylation at the C-2 position of 1-(phenylsulfonyl)indole can be challenging. A more reliable and widely used strategy is the halogen-lithium exchange followed by electrophilic trapping with a borate ester.^{[2][8][9]} This method provides excellent regiocontrol. First, the C-2 position is selectively brominated. Then, at cryogenic temperatures (-78 °C), an organolithium reagent (n-butyllithium) rapidly exchanges the bromine for lithium, creating a highly nucleophilic C-2 carbanion. This intermediate is immediately trapped by the electrophilic boron atom of triisopropyl borate. The subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid.

Methodology:

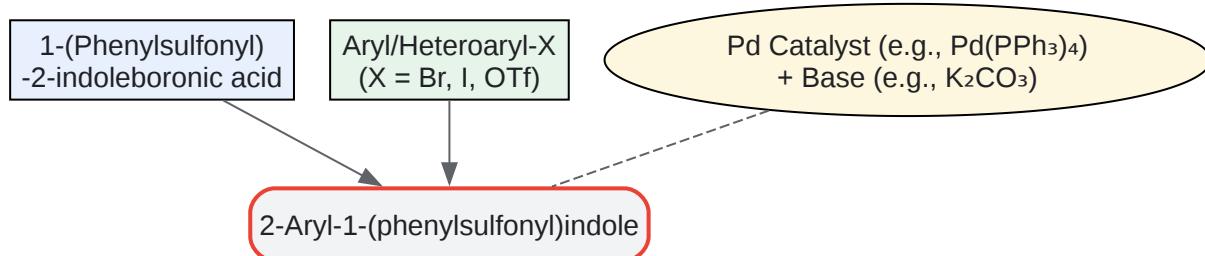
- First, brominate the 1-(phenylsulfonyl)indole intermediate at the 2-position using a suitable brominating agent like N-Bromosuccinimide (NBS).
- Dissolve the resulting 2-Bromo-1-(phenylsulfonyl)indole (1.0 eq) and triisopropyl borate (3.0 eq) in a dry mixture of THF and toluene (e.g., 4:1 v/v) in a flame-dried flask under an inert atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. A color change is typically observed.
- Stir the reaction mixture at -78 °C for 2-3 hours.
- Allow the reaction to warm slowly to room temperature and quench by adding 1N HCl.
- Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester.
- Separate the layers and extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Trustworthiness (Self-Validation): The crude product should be purified, for example, by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes).[\[10\]](#) The purity and identity of the final product, **1-(Phenylsulfonyl)-2-indoleboronic acid**, must be confirmed by analytical techniques such as melting point determination (compare to literature value of 125-130 °C), NMR spectroscopy (¹H, ¹³C, ¹¹B), and mass spectrometry.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of **1-(Phenylsulfonyl)-2-indoleboronic acid** in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction.[\[3\]](#)[\[4\]](#) This palladium-catalyzed reaction forms a C-C bond between the indole C-2 position and an aryl or heteroaryl halide/triflate, enabling the rapid synthesis of large, diverse libraries of drug-like molecules.[\[1\]](#) This is particularly relevant in the development of kinase inhibitors and other targeted cancer therapies.[\[4\]](#)[\[11\]](#)

Diagram: Generalized Suzuki-Miyaura Coupling



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-(Phenylsulfonyl)-2-indolylboronic acid 342404-46-0 [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. parchem.com [parchem.com]
- 8. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(PHENYLSULFONYL)-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of Indoleboronic Acids]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1351035#1-phenylsulfonyl-2-indoleboronic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com